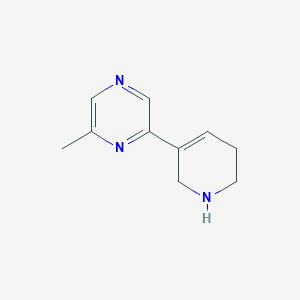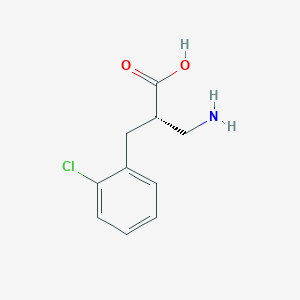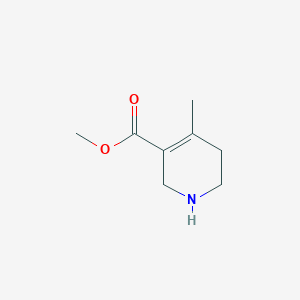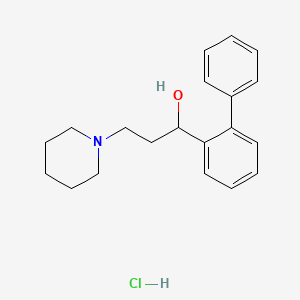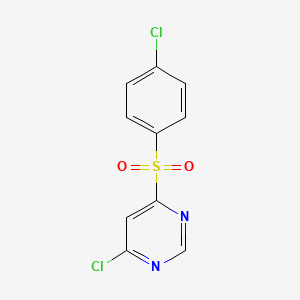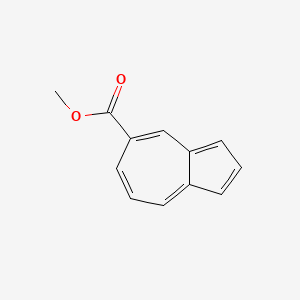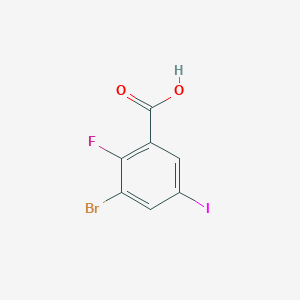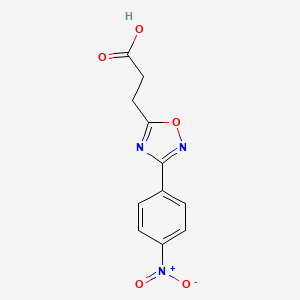
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group and the oxadiazole ring in this compound imparts unique chemical and biological properties, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid typically involves the reaction of 4-nitrobenzonitrile with hydroxylamine hydrochloride to form 4-nitrophenyl amidoxime. This intermediate is then cyclized with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under basic conditions to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Cyclization: Carboxylic acid derivatives and bases like sodium ethoxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1,2,4-oxadiazole-5-propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylboronic acid: Similar in structure due to the presence of the nitrophenyl group but differs in its boronic acid functionality.
1,3,4-Thiadiazole derivatives: Share the heterocyclic nature but contain sulfur instead of oxygen in the ring.
Indole derivatives: Contain a different heterocyclic system but exhibit similar biological activities
Uniqueness
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid is unique due to the combination of the nitrophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9N3O5 |
|---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C11H9N3O5/c15-10(16)6-5-9-12-11(13-19-9)7-1-3-8(4-2-7)14(17)18/h1-4H,5-6H2,(H,15,16) |
InChI-Schlüssel |
QVBPNNMACQAWFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
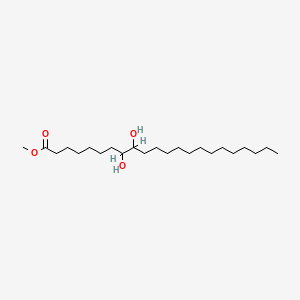
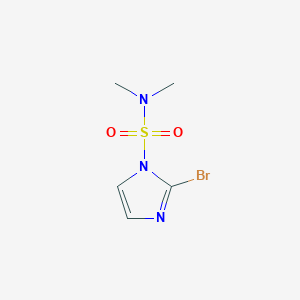
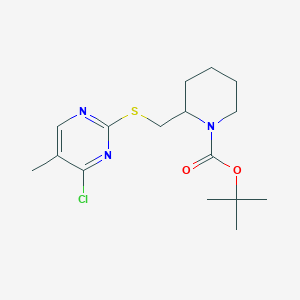
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
